5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which comprises five-membered heterocyclic compounds featuring nitrogen and oxygen atoms. This specific compound is characterized by an ethoxy group at the 5-position and a carboxylic acid group at the 3-position of the oxadiazole ring. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug discovery.
Oxadiazoles are classified into different isomers based on the position of nitrogen and oxygen atoms within the ring. The 1,2,4-oxadiazole isomer, to which 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid belongs, is particularly noted for its pharmacological potential. The compound can be sourced from various synthetic pathways that involve the reaction of appropriate precursors under specific conditions.
The synthesis of 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. A common approach involves the reaction of ethyl esters with hydrazides or amidoximes in the presence of dehydrating agents or catalysts. For instance, microwave-assisted synthesis has been demonstrated to enhance yields and reduce reaction times significantly compared to traditional methods.
The molecular formula for 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid is , with a molecular weight of approximately 154.13 g/mol. The structure features:
The compound's structural characteristics contribute to its unique chemical reactivity and biological activity.
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and oxadiazoles:
The mechanism of action for compounds containing oxadiazole rings often involves their interaction with biological targets such as enzymes or receptors. For instance:
The exact mechanisms can vary widely depending on structural modifications and specific biological targets.
Key physical properties of 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid include:
Chemical properties may involve reactivity patterns typical of both carboxylic acids (such as acidity) and heterocycles (such as electrophilicity).
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various fields:
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities in medicinal chemistry due to its superior metabolic stability and similar spatial geometry. This heterocycle replicates the electronic distribution and hydrogen-bonding capabilities of carbonyl groups while resisting enzymatic hydrolysis—a critical limitation of traditional amides and esters in physiological environments [1] [9]. The bioisosteric replacement confers enhanced pharmacokinetic properties, as demonstrated by drugs like Ataluren (a nonsense mutation corrector) and Azilsartan Medoxomil (an angiotensin II receptor antagonist), where the oxadiazole ring maintains target engagement while improving oral bioavailability [1] [8].
Quantitatively, the oxadiazole’s bond angles (∠C-N-O ≈ 105°) and dipole moments (~2.5–3.0 D) align closely with those of amides, enabling seamless integration into pharmacophores targeting enzymes or receptors. For example, 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid’s carboxylic acid group mimics glutamate’s binding mode in metabotropic receptors, while the oxadiazole core provides hydrolytic resilience [1] [3].
Table 1: Bioisosteric Parameters of 1,2,4-Oxadiazole vs. Amide/Ester
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Bond Length (C=O, Å) | N/A | 1.23 | 1.20 |
Dipole Moment (D) | 2.5–3.0 | 3.7 | 1.8–2.1 |
Hydrolytic Stability | High | Low | Low |
H-Bond Acceptor Capacity | 2 sites | 1–2 sites | 1–2 sites |
The ethoxy group (–OCH₂CH₃) at the C5 position of the oxadiazole ring modulates lipophilicity (log P ≈ 1.2–1.8), enhancing membrane permeability while minimizing oxidative metabolism. Ethoxy’s steric bulk shields the adjacent C=N bond from cytochrome P450-mediated degradation, extending plasma half-life compared to shorter alkoxy chains [3] [5]. Concurrently, the C3-carboxylic acid (–COOH) enables salt formation for solubility optimization and participates in ionic/hydrogen-bond interactions with biological targets (e.g., kinases, GPCRs). This group’s pKₐ (~3.5–4.0) ensures partial ionization at physiological pH, facilitating target binding without compromising passive diffusion [7] [8].
In metabolic studies, 5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid derivatives exhibit <10% degradation in human liver microsomes over 60 minutes—significantly outperforming ester analogs (>80% degraded). This stability arises from the oxadiazole’s resistance to esterases and the ethoxy group’s obstruction of ω-oxidation pathways [3] [5].
Among oxadiazole isomers, the 1,2,4- variant demonstrates unparalleled utility in drug design due to its synthetic accessibility, thermal stability, and presence in natural products. Unlike 1,2,3-oxadiazoles (prone to ring-opening) and 1,3,4-oxadiazoles (limited metabolic versatility), the 1,2,4-oxadiazole isomer balances reactivity and robustness [1] [2] [3]. Key advantages include:
Table 2: Comparative Properties of Oxadiazole Isomers
Isomer | Natural Occurrence | Thermal Stability | Common Therapeutic Applications |
---|---|---|---|
1,2,4-Oxadiazole | Yes (Phidianidines) | High | Anticancer, antiviral, neuroprotective |
1,3,4-Oxadiazole | No | Moderate | Antibacterial, anti-inflammatory |
1,2,5-Oxadiazole | No | Low | Energetic materials, cytotoxic agents |
1,2,3-Oxadiazole | No | Very low | Limited (ring-opening propensity) |
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s synthesis but remained unexplored until the 1940s when bioactivity studies commenced [1] [3]. Key milestones include:
Modern synthetic innovations (e.g., microwave-assisted cyclization, one-pot CDI coupling) have accelerated the development of multifunctional agents, such as AChE/MAO-B inhibitors for Alzheimer’s disease and CYP51 inhibitors for leishmaniasis [5] [7] [8].
Table 3: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Era | Compound | Therapeutic Category | Key Advancement |
---|---|---|---|
1960s | Oxolamine | Antitussive | First-in-class oxadiazole drug |
1980s | Prenoxdiazine | Antitussive | Enhanced tracheal selectivity |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral | Picornavirus inhibition |
2010s | Ataluren | Genetic disorder therapy | Nonsense mutation readthrough |
2020s | Anti-AD/antileishmanial candidates | Neuroprotectants, antiparasitics | Multitarget engagement (e.g., AChE/MAO-B) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2